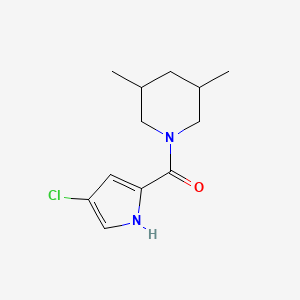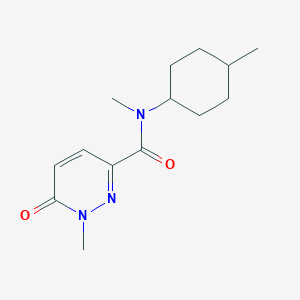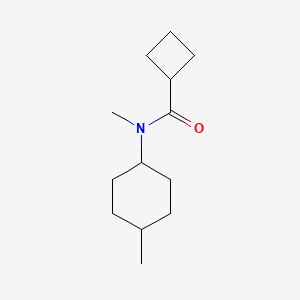
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone, also known as CDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CDP is a synthetic analog of the opioid analgesic fentanyl, which has been widely used for pain management. However, CDP has shown to have a different mechanism of action and biochemical effects, making it a promising candidate for various research applications.
Mecanismo De Acción
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone acts as a potent agonist of the mu-opioid receptor, which is involved in pain perception and modulation. Upon binding to the receptor, this compound activates downstream signaling pathways that lead to the inhibition of pain signaling. Additionally, this compound has also been shown to modulate other neurotransmitter systems, including the dopamine and serotonin systems, which may contribute to its analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a unique profile of biochemical and physiological effects compared to other opioids. In one study, this compound was found to have a longer duration of action and a higher potency compared to fentanyl. Additionally, this compound has also been shown to have a lower potential for abuse and dependence compared to other opioids, which may make it a safer alternative for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. Additionally, this compound has shown to have a lower potential for abuse and dependence compared to other opioids, which may make it a safer alternative for use in animal studies. However, this compound also has several limitations, including its high cost and limited availability, which may make it difficult to use in large-scale studies.
Direcciones Futuras
There are several future directions for research on (4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone, including its potential use in treating addiction and withdrawal symptoms. Additionally, this compound may also have potential applications in other areas, including cancer pain management and psychiatric disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of this compound.
Métodos De Síntesis
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone can be synthesized using various methods, including the N-acylation of the corresponding piperidine with the corresponding acid chloride. In one study, this compound was synthesized by reacting 3,5-dimethylpiperidine-1-carboxylic acid with 4-chloro-1H-pyrrole-2-carbonyl chloride in the presence of triethylamine. The resulting product was purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone has been extensively studied for its potential use as an analgesic, as it has been shown to have a unique mechanism of action compared to other opioids. This compound acts as a potent agonist of the mu-opioid receptor, which is involved in pain perception and modulation. In addition, this compound has also been studied for its potential use in treating addiction and withdrawal symptoms, as it has shown to have a lower potential for abuse and dependence compared to other opioids.
Propiedades
IUPAC Name |
(4-chloro-1H-pyrrol-2-yl)-(3,5-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-8-3-9(2)7-15(6-8)12(16)11-4-10(13)5-14-11/h4-5,8-9,14H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRDLUVISVXYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=CN2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)


![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)

![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)




